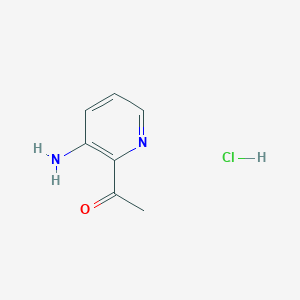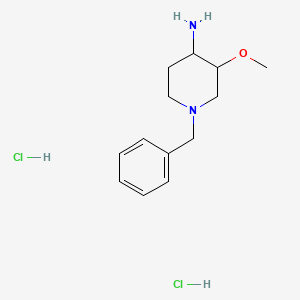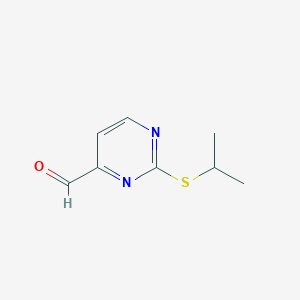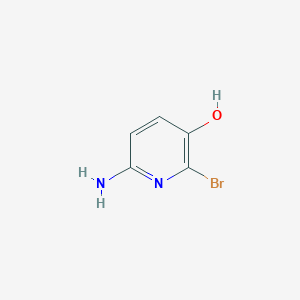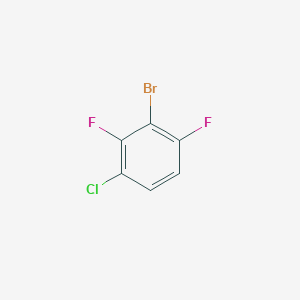
1-Bromo-3-chloro-2,6-difluorobenzene
Descripción general
Descripción
1-Bromo-3-chloro-2,6-difluorobenzene is a chemical compound used in the synthesis of tris(fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides .
Chemical Reactions Analysis
1-Bromo-3-chloro-2,6-difluorobenzene has been used in the synthesis of tris(fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides . The exact chemical reactions involving 1-Bromo-3-chloro-2,6-difluorobenzene are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2,6-difluorobenzene is a liquid with a density of 1.7±0.1 g/cm³ . It has a boiling point of 197.9±20.0 °C at 760 mmHg . The refractive index is 1.551 . The molar refractivity is 38.8±0.3 cm³ . It has 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Electrochemical Fluorination
A study explored the electrochemical fluorination of aromatic compounds, including halobenzenes, to understand the formation mechanism of fluorinated compounds. This research highlighted the process of cathodic dehalogeno-defluorination, producing various halogenated and fluorinated compounds, showcasing the compound's relevance in synthesizing fluorinated molecules (Horio et al., 1996).
Synthesis of Molecular Scaffolds
Another study reported on the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from versatile 1,3,5-tri(halosubstituted) 2,4,6-triethylbenzene derivatives, using halomethyl compounds as intermediates. This work underscores the importance of halogenated compounds in constructing complex molecular architectures for applications in molecular receptors (Wallace et al., 2005).
Ring Halogenation
Research on ring halogenation of polyalkylbenzenes with N-halosuccinimide and acidic catalysts demonstrates the utility of brominated compounds in selectively introducing halogens into aromatic rings. This process is vital for creating halogenated derivatives with specific properties (Bovonsombat & Mcnelis, 1993).
Organometallic Chemistry
In organometallic chemistry, 1-Bromo-3-chloro-2,6-difluorobenzene derivatives have been used to study the mechanisms of dioxin formation from high-temperature pyrolysis, revealing insights into the environmental impact of brominated flame retardants and their thermal degradation products (Evans & Dellinger, 2003).
Material Science
A study on the solvent effects in polymer/fullerene solar cells found that bromobenzene, a related bromoaromatic compound, can enhance the performance of solar cells when used as a co-solvent with 1,8-diiodooctane. This research suggests potential applications of bromoaromatic solvents in optimizing organic photovoltaic materials for better efficiency and stability (Huang et al., 2014).
Safety and Hazards
1-Bromo-3-chloro-2,6-difluorobenzene is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
3-bromo-1-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPUUBCHYCYFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



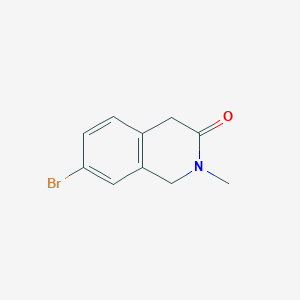


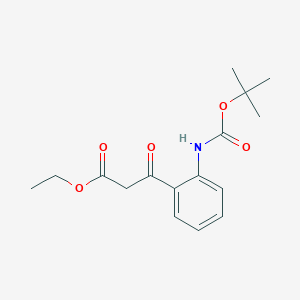


![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
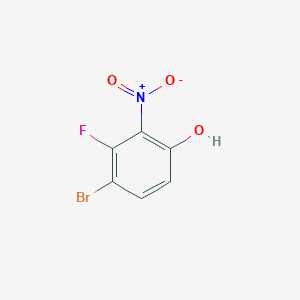
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
